2-Propenamide, N-hydroxy-
Description
2-Propenamide, N-hydroxy- refers to a class of acrylamide derivatives where a hydroxyl (-OH) group is directly attached to the amide nitrogen. These compounds are structurally characterized by the acrylamide backbone (CH₂=CH-CONH₂) modified with an N-hydroxy substituent. A notable example is 2-Propenamide, N-hydroxy-3-phenyl- (CAS 3669-32-7), which incorporates a phenyl group at the β-carbon (C3) of the acrylamide chain . Its molecular formula is C₉H₉NO₂ (MW: 163.17 g/mol), and it is also known as cinnamohydroxamic acid, highlighting its hydroxamic acid nature .
N-hydroxy-2-propenamides are critical in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors, where the N-hydroxy group chelates zinc ions in enzyme active sites . They also exhibit antioxidant properties due to radical-scavenging capabilities .
Properties
IUPAC Name |
N-hydroxyprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVFKSDWNYVAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26568-89-8 | |
| Details | Compound: 2-Propenamide, N-hydroxy-, homopolymer | |
| Record name | 2-Propenamide, N-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26568-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80502259 | |
| Record name | N-Hydroxyprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-28-5 | |
| Record name | N-Hydroxyprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Crystalline Form-M Synthesis
Crystalline Form-M of 2-(E)-N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide is obtained through a three-step process:
-
Dissolution : The compound is dissolved in a solvent mixture (e.g., tetrahydrofuran/methanol) at 25–30°C.
-
Precipitation : The solution is cooled to -20–25°C, inducing crystallization.
-
Filtration : The precipitated solid is filtered and washed with water.
Critical Parameters :
Crystalline Form-S and Form-N
Form-S and Form-N are synthesized using n-heptane or DMF as anti-solvents:
-
Form-S : DMF is added to the lactate salt, stirred at 25°C, and filtered.
-
Form-N : n-Heptane induces crystallization at 0–5°C, yielding a stable polymorph.
Table 1: Solvent Systems for Crystalline Forms
| Form | Solvent | Anti-Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| M | THF/MeOH | Water | -20–25 | 92 |
| S | DMF | None | 25–30 | 89 |
| N | THF/MeOH | n-Heptane | 0–5 | 91 |
Reductive Coupling of Oxime Intermediates
Oxime Formation and Hydrogenation
A patent by EP0495756B1 details the reductive coupling of oxime intermediates derived from aldehydes and hydroxylamine hydrochloride:
-
Oxime Synthesis : Aldehydes react with hydroxylamine hydrochloride (0.5–1.0 eq) in methanol/ethyl acetate.
-
Hydrogenation : The oxime is reduced under H₂ (1.05–4.2 kg/cm²) using Pt/C or Pd/C catalysts at 15–30°C.
-
Isolation : The hydrochloride salt is treated with aqueous K₂CO₃ to liberate the free base.
Example : Hexanal (50 mmol) and hydroxylamine hydrochloride (28 mmol) yield N,N-di-n-hexylhydroxylamine (51% yield) after 5 hours of hydrogenation.
Amorphous Form Preparation via Solvent Removal
Rotational Distillation and Spray Drying
The amorphous form of 2-(E)-N-hydroxypropenamide derivatives is produced using:
-
Rotary Evaporation : Solvents (e.g., THF, methanol) are removed at 25–100°C under reduced pressure.
-
Spray Drying : Aqueous solutions are atomized at 90°C, forming amorphous particles with <5% crystallinity.
Advantages :
-
Avoids thermal degradation seen in melt extrusion.
-
Scalable for industrial production.
Hydrogenation and Catalytic Methods
Pt/C-Catalyzed Reactions
Platinum on carbon (5% Pt/C) is preferred for reductive amination:
-
Conditions : 2.8–3.15 kg/cm² H₂, 20–25°C.
-
Substrates : Long-chain aldehydes (e.g., dodecanal, hexadecanal).
Table 2: Catalytic Hydrogenation Performance
| Substrate | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dodecanal | 5% Pt/C | 5 | 51 | 93 |
| Hexadecanal | 5% Pt/C | 2 | 48 | 90 |
Purification and Isolation Techniques
Anti-Solvent Precipitation
Adding n-heptane or water to reaction mixtures forces precipitation:
-
n-Heptane : Reduces solubility of hydrophobic intermediates.
-
Water : Enhances crystallization of polar derivatives.
Filtration and Drying
-
Buchner Filtration : Removes catalysts (e.g., Pt/C) and impurities.
-
Lyophilization : Freeze-drying aqueous solutions preserves thermolabile compounds.
Chemical Reactions Analysis
Key Reactions
-
Hydroxamic Acid Formation :
N-hydroxypropenamides are synthesized via condensation of propenoic acid derivatives with hydroxylamine. For example, 3-(4-aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides were prepared by reacting 3-(4-aroyl-pyrrolyl)propenoic acids with hydroxylamine under neutral conditions (Figure 1) . -
Chain Modifications :
Substitutions on the ethene linker (e.g., methylene, ethylene, or 1,3-butadiene chains) significantly impact HDAC inhibitory activity. For instance:
Table 1: Impact of Chain Modifications on HDAC Inhibition
| Compound | Chain Type | IC₅₀ (μM) | Relative Potency vs. SAHA |
|---|---|---|---|
| 1a | Ethene | 3.8 | 0.1× |
| 2f | 1,3-Butadiene | 0.77 | 0.5× |
| 3a | Ethylene spacer | 0.043 | 1.0× (equipotent) |
| 7h | Saturated chain | 36.8 | 0.01× |
Biochemical Reactions: HDAC Inhibition
N-hydroxypropenamides act as zinc-binding HDAC inhibitors , interacting with the enzyme’s active site. Key findings include:
-
Structure-Activity Relationships (SAR) :
Table 2: HDAC Inhibitory Activity of Select Derivatives
| Compound | R Group (C4 Position) | IC₅₀ (μM) | HDAC Inhibition (%) at 30 μM |
|---|---|---|---|
| 7a | H | 3.8 | 86 |
| 7b | Cl | 2.4 | 87 |
| 7e | CH₃ | 1.9 | 86.4 |
| 7g | N(CH₃)₂ | 2.4 | 88 |
Salt Formation and Stability
-
Pharmaceutical Salts :
The free base of N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide forms crystalline salts (e.g., hydrochloride, lactate) via acid-base reactions. For example:
Biological Activity and Degradation
Scientific Research Applications
Case Study: MCF-7 Human Breast Cancer Cells
A pivotal study investigated the effects of IN-2001 on MCF-7 human breast cancer cells. The compound demonstrated remarkable anti-proliferative effects in a dose- and time-dependent manner. Key findings include:
- Cell Cycle Arrest : IN-2001 induced cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells.
- Gene Expression : The compound significantly increased the expression of the cyclin-dependent kinase inhibitor p21(WAF1), which is associated with cell cycle regulation .
Efficacy in Various Cancer Models
Research has shown that N-hydroxy-2-propenamide exhibits varying efficacy across different cancer cell lines:
Clinical Implications
The promising results from preclinical studies have led to further exploration of IN-2001 in clinical settings. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for combination therapies with other anticancer agents.
Ongoing Research
Current research is focusing on:
Mechanism of Action
The mechanism of action of acrylohydroxamic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of histone deacetylase inhibition, acrylohydroxamic acid derivatives can bind to the zinc ion in the enzyme’s active site, leading to the inhibition of deacetylation of histones and affecting gene expression .
Comparison with Similar Compounds
N-Hydroxy Acrylamide Derivatives in HDAC Inhibitors
The N-hydroxy group is pivotal in HDAC inhibitors. Key examples include:
Key Findings :
Antioxidant Hydroxamic Acids
Hydroxamic acids, including N-hydroxy-2-propenamides, are studied for antioxidant activity. synthesizes compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10), which were tested in DPPH and β-carotene assays .
Key Differences :
Non-Hydroxy Acrylamide Derivatives
For context, non-hydroxylated acrylamides are widely used in polymers and crosslinkers:
Comparison with N-Hydroxy Derivatives :
Biological Activity
2-Propenamide, N-hydroxy- (also known as Dacinostat or NVP-LAQ824) is a compound recognized for its significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.45 g/mol
- CAS Number : 404951-53-7
- Density : 1.290 ± 0.06 g/cm³ (predicted)
- Solubility : Insoluble in water and ethanol; soluble in DMSO (≥17.45 mg/mL)
- pKa : 8.81 ± 0.23 (predicted)
Dacinostat functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression through the modification of histones. By inhibiting HDAC activity, Dacinostat promotes the acetylation of histones, leading to a more open chromatin structure and enhanced transcriptional activity of tumor suppressor genes.
Anticancer Effects
Dacinostat has shown promising results in various cancer studies:
- Inhibition of Cancer Cell Lines :
- Multiple Myeloma :
- Combination Therapies :
Other Biological Activities
Dacinostat's biological activity extends beyond oncology:
- Neuroprotection : Evidence suggests that compounds similar to Dacinostat may provide neuroprotective effects against ischemic brain injury .
- Anti-inflammatory Effects : It has been implicated in reducing inflammation in various models .
Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy of Dacinostat:
- A Phase 1/2 trial evaluated the combination of Dacinostat and peginterferon alfa-2a in HIV patients, showing potential for reactivating latent HIV without significant changes in total proviral DNA .
Data Table: Summary of Biological Activities
Q & A
Q. Q. How can computational modeling predict the β-sheet stabilization potential of N-hydroxy-2-propenamide in peptide backbones?
- Methodological Answer :
- Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields to analyze backbone dihedral angles. Compare to experimental circular dichroism (CD) spectra of N-hydroxy peptides .
- Introduce proline mutations to test conformational rigidity and validate predictions via X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
